N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-dimethylsulfamoyl)benzamido)benzamide
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Description
N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-dimethylsulfamoyl)benzamido)benzamide, also known as BMS-986165, is a novel small molecule inhibitor that targets the TYK2 enzyme. TYK2 is a member of the Janus Kinase (JAK) family, which plays a crucial role in regulating the immune system. BMS-986165 has shown potential as a therapeutic agent for various autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.
Scientific Research Applications
Chemoselective Synthesis and Biological Interests
Chemoselective N-benzoylation of Aminophenols
A study describes the chemoselective N-benzoylation of 2-aminophenol and 4-aminophenol, resulting in compounds with significant biological interest, showcasing a methodology for synthesizing N-(2-hydroxyphenyl)benzamides through a sequence involving thiourea formation and subsequent intramolecular nucleophilic attacks (Singh et al., 2017).
Antimicrobial Properties
New Acylthiourea Derivatives
Research into acylthiourea derivatives, including those structurally related to the compound , has shown these substances to possess antimicrobial properties effective against various bacterial and fungal strains at low concentrations, highlighting their potential as antimicrobial agents (Limban et al., 2011).
Structure-Activity Relationships
Selective Endothelin Receptor-A Antagonists
A study on N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides, compounds with a structural motif somewhat related to the subject chemical, has revealed potent and selective antagonism of the endothelin receptor-A, offering insights into the molecular design of selective receptor antagonists (Wu et al., 1997).
Histone Deacetylase Inhibition
Orally Active Histone Deacetylase Inhibitor
The development of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide as an isotype-selective histone deacetylase (HDAC) inhibitor, highlights the potential application of similar benzamide compounds in cancer treatment through epigenetic modulation (Zhou et al., 2008).
Supramolecular Chemistry
Supramolecular Copper(II) Complexes
Research into the novel ligand N-[4-(5-methylisoxazol-3-ylsulfamoyl)phenyl]acrylamide and its polymeric complexes with copper(II) showcases the utility of benzamide derivatives in forming supramolecular structures with potential applications in material science and catalysis (El-Sonbati et al., 2018).
properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2-[[4-(dimethylsulfamoyl)benzoyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N3O5S/c1-20-13-18-27(25(19-20)28(34)21-9-5-4-6-10-21)32-30(36)24-11-7-8-12-26(24)31-29(35)22-14-16-23(17-15-22)39(37,38)33(2)3/h4-19H,1-3H3,(H,31,35)(H,32,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLIMBYLEAZWNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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